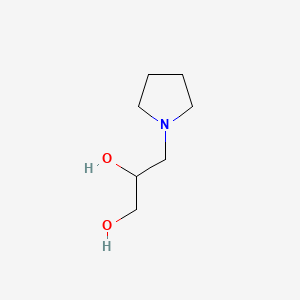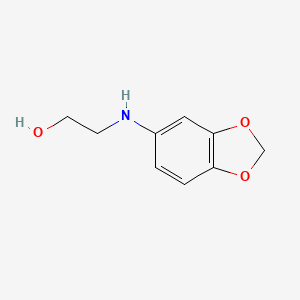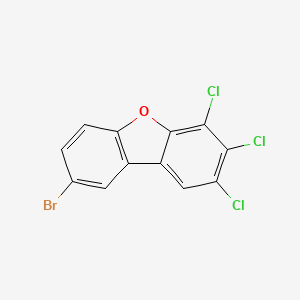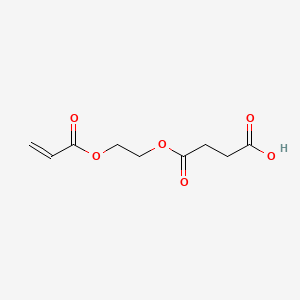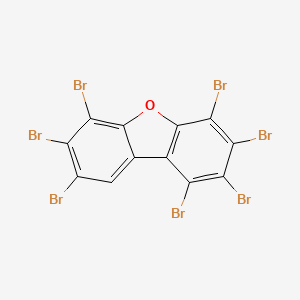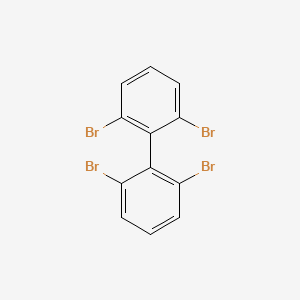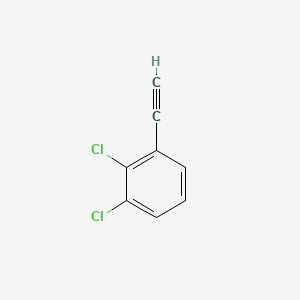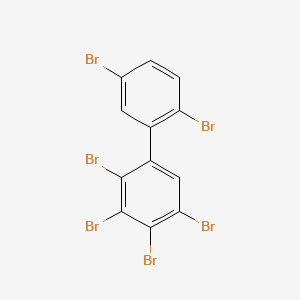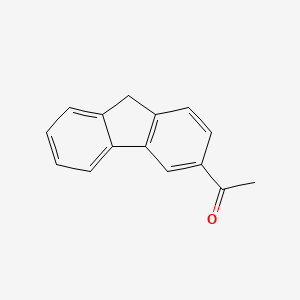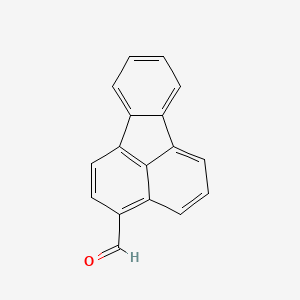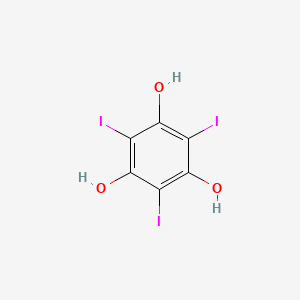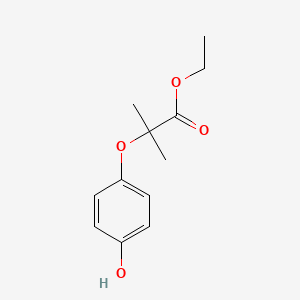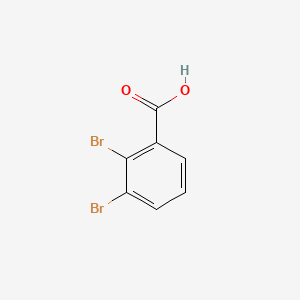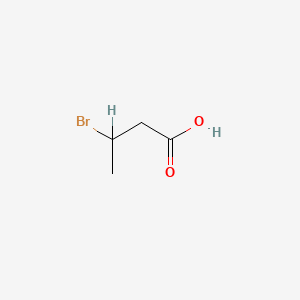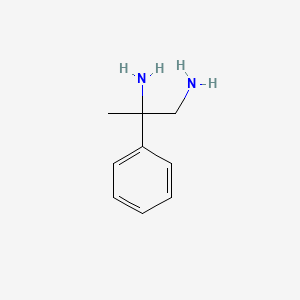
2-Phenyl-1,2-propanediamine
Overview
Description
Synthesis Analysis
The synthesis of 1,2-propanediamine can be achieved via the reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 . The selectivity of 1,2-propanediamine was improved with the additive of potassium carbonate, while the side generation of 2,5-dimethylpiperazine was suppressed .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1,2-propanediamine” is C9H14N2 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The synthesis of 1,2-propanediamine can be achieved via the reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 . The selectivity of 1,2-propanediamine was improved with the additive of potassium carbonate, while the side generation of 2,5-dimethylpiperazine was suppressed .
Physical And Chemical Properties Analysis
The molecular weight of “2-Phenyl-1,2-propanediamine” is 150.22 g/mol . More detailed physical and chemical properties could not be found in the search results.
Scientific Research Applications
Organic Synthesis
2-phenylpropane-1,2-diamine: is used as a building block in organic synthesis. Its structure allows for the formation of various complex molecules through reactions such as alkylation, acylation, and condensation. This compound can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers due to its two amine groups, which offer sites for further functionalization .
Chiral Ligands for Asymmetric Catalysis
The chiral nature of 2-phenylpropane-1,2-diamine derivatives makes them suitable for use as ligands in asymmetric catalysis. They can induce chirality in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the activity of a drug can be dependent on its chirality .
Fluorogenic Derivatization
In analytical chemistry, 2-phenylpropane-1,2-diamine can be used for fluorogenic derivatization of analytes. This process enhances the detection of compounds that are otherwise challenging to analyze due to their low fluorescence. It’s particularly useful in the detection of catecholamines and catechols in biological samples .
Material Science
This diamine compound can be utilized in material science for the preparation of advanced materials. For instance, it can be incorporated into polymers to improve their mechanical properties or to impart electrical conductivity. It’s also used in the creation of novel composite materials with specific desired properties .
Corrosion Inhibition
2-phenylpropane-1,2-diamine: has potential applications as a corrosion inhibitor. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective layer that can prevent or slow down corrosion. This is particularly valuable in industries where metal preservation is critical .
Environmental Monitoring
The compound’s reactivity with specific environmental pollutants makes it useful in environmental monitoring. It can be used to detect and quantify harmful substances in water, air, and soil, contributing to environmental protection efforts .
Nanotechnology
In nanotechnology, 2-phenylpropane-1,2-diamine can be involved in the synthesis of nanoparticles. These nanoparticles can have various applications, including drug delivery, imaging, and as catalysts in chemical reactions .
Safety And Hazards
Future Directions
The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
properties
IUPAC Name |
2-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDURSHGHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967001 | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-propanediamine | |
CAS RN |
5257-35-2 | |
| Record name | 1,2-Propanediamine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



